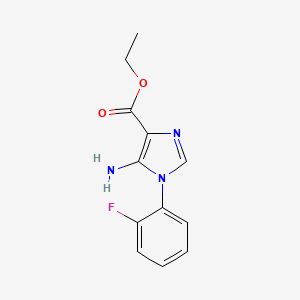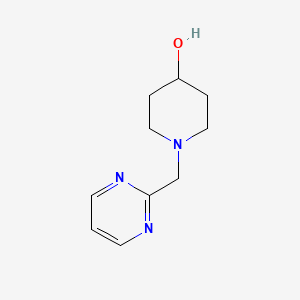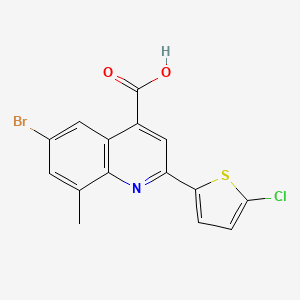
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Descripción general
Descripción
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid (6-BCMQC) is a novel small molecule that has been studied for its potential therapeutic applications. 6-BCMQC is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-BCMQC has been studied for its potential to modulate the activity of several important biochemical pathways, including the Wnt/β-catenin and Hedgehog pathways, as well as its ability to inhibit the growth of cancer cells. In addition, 6-BCMQC has been investigated for its potential to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Aplicaciones Científicas De Investigación
Intermediate in PI3K/mTOR Inhibitors Synthesis
The compound 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. The synthesis involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution, optimized for producing derivatives of NVP-BEZ235 (Lei et al., 2015).
Photolabile Protecting Group
This compound has been utilized in the development of a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency than other esters and has sensitivity to multiphoton-induced photolysis for in vivo use (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
It is also involved in the synthesis of 2-aryl-6-substituted quinolines, which have potential applications as fluorescent brightening agents. This synthesis process includes the formation of various derivatives through reactions like ammonolysis, diazotisation, and oxidative cyclisation (Rangnekar & Shenoy, 1987).
Antimycobacterial Activity
Novel derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. They have shown promise as antitubercular agents with lower cytotoxicity profiles, highlighting their potential in tuberculosis treatment (Marvadi et al., 2020).
Corrosion Inhibition Studies
Derivatives of this compound have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. This application showcases its potential in materials science and engineering (Rbaa et al., 2018).
Propiedades
IUPAC Name |
6-bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2S/c1-7-4-8(16)5-9-10(15(19)20)6-11(18-14(7)9)12-2-3-13(17)21-12/h2-6H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXHYOSNABRXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(S3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



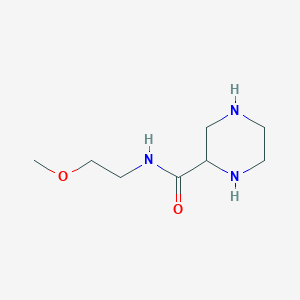
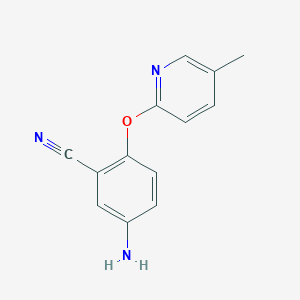
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)

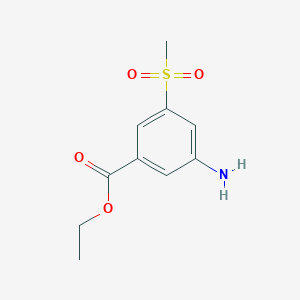
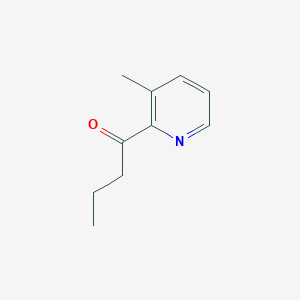
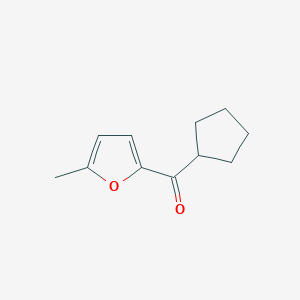
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)
![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)
